Ethyl3-methyl-1H-indazole-7-carboxylate
Description
Ethyl 3-methyl-1H-indazole-7-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methyl group at position 3 and an ethyl ester moiety at position 7. Indazoles are nitrogen-containing bicyclic aromatic systems with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The ethyl ester group enhances lipophilicity, influencing bioavailability and membrane permeability, while the methyl substituent at position 3 modulates steric and electronic properties. Structural analogs of this compound often differ in substituent positions, ester groups (e.g., methyl vs. ethyl), or additional functional groups (e.g., halogens), which significantly alter physicochemical and biological behaviors .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-methyl-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7(2)12-13-10(8)9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
JQKBIEOQRJQTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(NN=C21)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
Cyclization reactions are central to forming the indazole core. This step often involves:
- Starting Materials : Substituted hydrazines and carboxylic acid derivatives.
- Conditions : Acidic or basic environments to facilitate ring closure.
- Example Reaction : Heating substituted hydrazines with carboxylic acid derivatives under reflux conditions in solvents like ethanol or acetic acid.
Esterification
To introduce the ethyl ester group at the carboxylic acid position, esterification is performed:
Alkylation
Alkylation reactions are used to introduce the methyl group at the 3-position of the indazole ring:
- Reagents : Methyl iodide or dimethyl sulfate.
- Conditions : Strong bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide).
Detailed Protocols
Example Protocol for Cyclization
A typical procedure for cyclization might involve:
- Dissolving substituted hydrazine in acetic acid.
- Adding a carboxylic acid derivative dropwise while maintaining stirring.
- Heating the mixture at 90–100°C for several hours.
- Cooling and isolating the product by filtration.
Example Protocol for Esterification
Steps for esterification include:
- Mixing the carboxylic acid intermediate with ethanol and sulfuric acid.
- Refluxing the mixture for 4–6 hours.
- Neutralizing excess acid with sodium bicarbonate solution.
- Extracting the product using dichloromethane.
Example Protocol for Alkylation
A typical alkylation protocol involves:
- Dissolving the indazole derivative in dimethylformamide (DMF).
- Adding methyl iodide dropwise under nitrogen atmosphere.
- Stirring at room temperature or slightly elevated temperatures for several hours.
- Purifying the product through recrystallization.
Reaction Conditions
| Step | Reagents | Solvents | Temperature | Duration |
|---|---|---|---|---|
| Cyclization | Hydrazine + Carboxylic Acid | Acetic Acid | 90–100°C | 6–8 hrs |
| Esterification | Ethanol + Sulfuric Acid | Ethanol | Reflux | 4–6 hrs |
| Alkylation | Methyl Iodide + Base (e.g., K₂CO₃) | Dimethylformamide | RT–50°C | 5–8 hrs |
Characterization Techniques
After synthesis, ethyl 3-methyl-1H-indazole-7-carboxylate can be characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation and functional group analysis.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
- Melting Point Analysis : To assess stability under various conditions.
Yield Optimization Strategies
To improve yields:
- Use high-purity starting materials.
- Optimize solvent ratios and reaction temperatures.
- Employ catalytic amounts of reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives.
Scientific Research Applications
Ethyl3-methyl-1H-indazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl3-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indazole ring critically impacts molecular interactions. Key comparisons include:
- In contrast, chloro substituents (e.g., in methyl 5-chloro-1H-indazole-7-carboxylate) introduce electron-withdrawing effects, altering reactivity and binding affinities .
Physicochemical Properties
- Lipophilicity : Ethyl 3-methyl-1H-indazole-7-carboxylate (logP estimated ~2.1) is more lipophilic than its methyl ester analog (logP ~1.5) due to the longer alkyl chain, favoring passive diffusion across biological membranes .
- Solubility : Methyl esters (e.g., Methyl 1H-indazole-7-carboxylate) generally exhibit higher aqueous solubility than ethyl esters due to reduced hydrophobicity .
Spectroscopic Characteristics
- IR Spectroscopy: The carbonyl stretch (C=O) of the ester group appears at ~1685–1740 cm⁻¹ across analogs, as seen in Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (IR: 1685 cm⁻¹) and methyl 6-chloro-3-(1-methylhydrazino)benzodithiazine-7-carboxylate (IR: 1740 cm⁻¹) .
- NMR Spectroscopy : Aromatic protons in ethyl 3-methyl-1H-indazole-7-carboxylate are expected to resonate between δ 7.0–8.5 ppm, similar to methyl 5-chloro-1H-indazole-7-carboxylate (δ 8.09–8.29 ppm for H-5 and H-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
